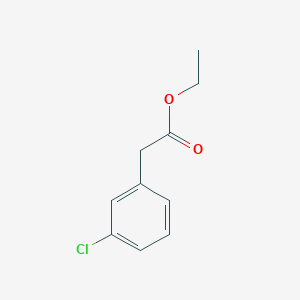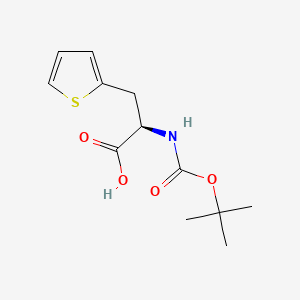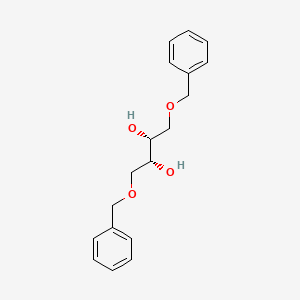
(+)-1,4-二-O-苄基-D-赤藓糖醇
描述
(+)-1,4-Di-O-benzyl-D-threitol (DBT) is a chiral molecule that has been studied extensively in recent years due to its unique properties and potential applications in the field of chemistry. DBT is a naturally occurring compound found in some plants and animals, and has been used in a variety of laboratory experiments and research studies. DBT has been studied for its ability to act as a catalyst in a range of chemical reactions, and for its potential as a therapeutic agent in the treatment of a range of diseases.
科学研究应用
有机化合物的合成
- (+)-1,4-二-O-苄基-D-赤藓糖醇作为各种有机化合物的合成中间体。它用于从酒石酸制备 1,4-二-O-烷基赤藓糖醇,有助于缩醛形成、烷基化和水解过程 (Mash 等,2003)。此外,它还用于 α,β-不饱和缩酮的非对映选择性环丙烷化 (Mash 和 Nelson,1987) 以及非对映异构 α-羟基环己酮缩酮的色谱分离 (Mash 和 Hemperly,1988)。
生物化学和医学中的应用
- 在生物化学中,(+)-1,4-二-O-苄基-D-赤藓糖醇用于合成 1,2,3-三-O-β-乳糖基-D-赤藓糖醇等化合物,这些化合物可用于评估 D-半乳吡喃糖与人和兔肝细胞的结合特性 (Vaino、Depew 和 Szarek,1997)。其衍生物还有助于轴向手性联芳烃的不对称合成 (Tuyet 等,2000)。
D-赤藓糖醇的生物技术生产
- 在生物技术中,(+)-1,4-二-O-苄基-D-赤藓糖醇用于工程化生产 D-赤藓糖醇(赤藓糖的一种非对映异构体),使用酵母假丝酵母等菌株,证明了其在绿色化学、食品、制药和医学中的重要性 (Chi 等,2019)。
聚合物合成
- 它用于合成基于碳水化合物的聚对苯二甲酸丁二酯 (PBT) 共聚酯,有助于在绿色化学中开发可生物降解和生物基材料 (Lavilla 等,2014)。
催化和合成化学
- (+)-1,4-二-O-苄基-D-赤藓糖醇在催化和合成化学中发挥着重要作用,有助于机理研究和非对映选择性合成方法的开发 (Mash 等,1990)。
属性
IUPAC Name |
(2R,3R)-1,4-bis(phenylmethoxy)butane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVAVQDYJARRAU-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H](COCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426474 | |
| Record name | (+)-1,4-Di-O-benzyl-D-threitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91604-41-0 | |
| Record name | (+)-1,4-Di-O-benzyl-D-threitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (+)-1,4-Di-O-benzyl-D-threitol in enantioselective synthesis?
A: (+)-1,4-Di-O-benzyl-D-threitol acts as a chiral auxiliary in enantioselective synthesis. It can be used to create chiral ketal protecting groups for ketones. This strategy is highlighted in the synthesis of (4S, 5S)-4,5-Dihydroxycyclopent-2-En-1-One Isopropylidine Ketal [] and the enantioselective preparation of (R)-(-)-muscone []. By reacting the ketone with (+)-1,4-Di-O-benzyl-D-threitol, a diastereomeric mixture of ketals can form, which may be separable by chromatography. After subsequent synthetic steps, the chiral auxiliary can be removed, yielding an enantioenriched product.
Q2: Can you provide an example of how (+)-1,4-Di-O-benzyl-D-threitol facilitates the separation of diastereomers?
A: Certainly. In the synthesis of (4S, 5S)-4,5-Dihydroxycyclopent-2-En-1-One Isopropylidine Ketal [], the researchers reacted 4-bromo-2-cyclopenten-1-one with (+)-1,4-Di-O-benzyl-D-threitol to form a ketal. This reaction yielded a diastereomeric mixture of diols. The researchers were then able to separate these diastereomers using chromatography, highlighting the utility of (+)-1,4-Di-O-benzyl-D-threitol in enantioselective synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
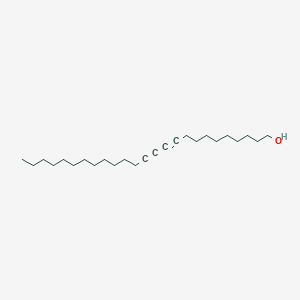

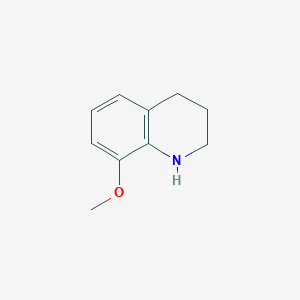
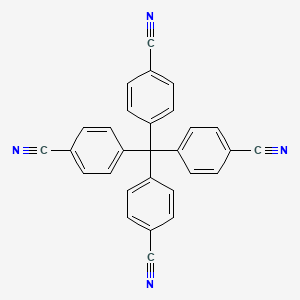
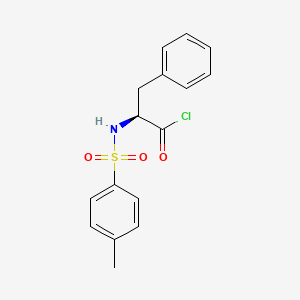

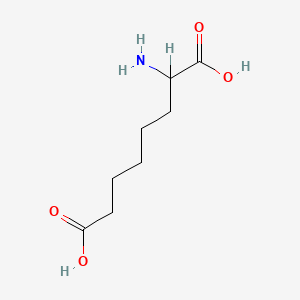



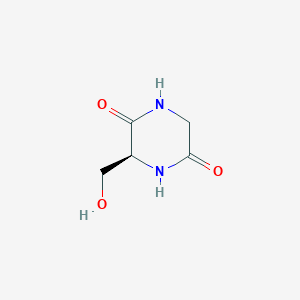
![(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588268.png)
